4-(Perfluoropropan-2-yl)aniline
Overview
Description
4-(Perfluoropropan-2-yl)aniline is a chemical compound that is part of a broader class of perfluorinated aniline derivatives. These compounds are characterized by the presence of a perfluorinated alkyl group attached to an aniline moiety. The perfluorinated alkyl group is known for its high chemical and thermal stability due to the strength of the carbon-fluorine bonds. Aniline derivatives are widely studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of perfluorinated aniline derivatives can involve multiple steps, including halogenation, amination, and the introduction of perfluorinated groups. For instance, the reaction of perfluoro-2-methylpent-2-ene with aniline derivatives can yield quinoline and quinazoline derivatives, indicating the versatility of perfluorinated compounds in organic synthesis . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, demonstrates the multi-step nature of synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of perfluorinated aniline derivatives can be complex, with the potential for various intermolecular interactions. For example, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline shows coplanarity between the pyrrolidine and benzene rings, with strong N-H···O hydrogen bonds forming two-dimensional sheets . Such structural features are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Perfluorinated aniline derivatives can participate in a range of chemical reactions. The study of perfluoro-4-isopropylpyridine as a building block for macrocyclic systems reveals the ability of these compounds to complex with cations and anions . Furthermore, the reaction of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with aniline and its derivatives shows the formation of quinoline and diazetine derivatives, highlighting the reactivity of perfluorinated compounds with aniline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated aniline derivatives are influenced by their molecular structure. For example, derivatives of 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl or trifluoromethoxy end groups exhibit stable smectic B and A phases, respectively, indicating their potential as liquid crystalline materials . The presence of perfluorinated groups can significantly affect the liquid crystalline properties, as seen in the high orientational order of the smectic A phase of the 4-trifluoromethoxy derivative . Additionally, the synthesis and optical property analysis of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl] aniline show the importance of structural characterization, such as 1H NMR and IR, in determining the optical properties of these compounds .
Scientific Research Applications
Summary of the Application
A series of novel perfluoropropan-2-yl-based quinoline derivatives were designed and synthesized utilizing tebufloquin as the lead compound . These compounds exhibited potent fungicidal activities against Erysiphe graminis . Especially, compound 8c displayed excellent activity with EC50 value at 1.48 mg/L, which was better than that of the commercialized fungicide tebufloquin .
Methods of Application or Experimental Procedures
The structures of all the newly synthesized compounds were confirmed by spectroscopic data 1HNMR, MS and elemental analysis . The results of bioassay indicated that these compounds exhibited potent fungicidal activities .
Results or Outcomes
The structure-activity relationship for these new compounds was also discussed . The fungicidal activity of tebufloquin was improved through the optimization of it . For instance, compound 8c displayed excellent activity with EC50 value at 1.48 mg/L, which was better than that of the commercialized fungicide tebufloquin .
properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDDQCRAKBGDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431246 | |
Record name | 4-perfluoroisopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Perfluoropropan-2-yl)aniline | |
CAS RN |
2396-17-0 | |
Record name | 4-perfluoroisopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(heptafluoropropan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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